2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-34-22-10-6-5-9-20(22)29-15-13-28(14-16-29)18-24(32)30-12-11-26-25(33)21(30)17-23(31)27-19-7-3-2-4-8-19/h2-10,21H,11-18H2,1H3,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYFEDWQVKIQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nucleophilic substitution reaction of 1-(2-methoxyphenyl)piperazine with an appropriate acylating agent to introduce the acetyl group. This is followed by the formation of the piperazine ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as Yb(OTf)3, to facilitate specific reaction steps and improve efficiency . Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce corresponding alcohols .
Scientific Research Applications
2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. This interaction is mediated through the compound’s ability to mimic or block the action of endogenous neurotransmitters like noradrenaline and epinephrine .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : The 2-methoxyphenyl group on piperazine enhances lipophilicity and receptor binding across analogs .
- Acetamide Tail : N-Phenylacetamide (as in 3d and the target compound) vs. N-pyridinylacetamide (in ) alters target selectivity. For example, the pyridinyl variant showed higher dopamine D2 affinity .
Biological Activity
The compound 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide represents a class of piperazine derivatives that have garnered attention for their potential therapeutic applications, particularly in the field of psychopharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- A piperazine ring
- An acetyl group
- A phenylacetamide moiety
The molecular formula is with a molecular weight of approximately 437.5 g/mol. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity and biological activity.
Antipsychotic Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antipsychotic activity. A study evaluating various arylpiperazines found that compounds similar to This compound demonstrated interactions with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are critical in the modulation of mood and behavior .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Receptor Interaction | Reference |
|---|---|---|---|
| Compound 3d | Antipsychotic | 5-HT2A, D2 | |
| Compound 4 | Serotonin Antagonist | 5-HT7 | |
| Compound 3h | Variable Antipsychotic | D2 |
The proposed mechanism for the antipsychotic effects involves the blockade of dopamine D2 receptors and modulation of serotonin receptors. This dual action is thought to contribute to a reduction in psychotic symptoms while minimizing side effects commonly associated with traditional antipsychotics.
Study on Efficacy
In a preclinical study, compounds structurally related to This compound were tested in animal models for their ability to induce catalepsy—a common measure for antipsychotic efficacy. Results indicated varying degrees of effectiveness, with some compounds showing significant reductions in cataleptic behavior, suggesting potential therapeutic benefits in treating schizophrenia .
Clinical Implications
Further clinical investigations are warranted to assess the safety and efficacy profile of this compound in human subjects. Preliminary data suggest that modifications in the chemical structure could lead to enhanced potency and reduced side effects.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide?
- Answer : Synthesis typically involves multi-step reactions, including:
- Coupling of the piperazine-acetyl moiety to the 3-oxopiperazin-2-yl core under controlled temperatures (e.g., 0–5°C) to minimize side reactions.
- Final N-phenylacetamide formation via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Key challenges include maintaining regioselectivity during piperazine functionalization and preventing hydrolysis of the 3-oxo group. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperazine ring conformations and confirms acetyl/amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete coupling reactions .
- HPLC : Quantifies purity (>95%) and identifies byproducts from oxidation or hydrolysis .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Answer : Structural analogs suggest potential interactions with:
- Serotonin/dopamine receptors : Due to the 4-(2-methoxyphenyl)piperazine moiety, which is common in ligands for 5-HT1A and D2 receptors .
- Kinases or proteases : The 3-oxopiperazin-2-yl group may act as a hinge-binding motif in enzyme inhibition .
- Preliminary in vitro assays (e.g., radioligand binding) are recommended to validate target engagement .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced binding affinity?
- Answer :
- Docking studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., 5-HT1A). Focus on optimizing the methoxyphenyl group’s orientation .
- Quantum chemical calculations : Assess electron distribution in the 3-oxopiperazin-2-yl core to guide substitutions that improve stability or hydrogen bonding .
- MD simulations : Evaluate conformational flexibility of the piperazine-acetyl linker under physiological conditions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from:
- Purity variability : Re-test compounds using standardized HPLC protocols to ensure ≥95% purity .
- Assay conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) in cell-based assays .
- Metabolic stability : Perform liver microsome assays to identify if rapid degradation (e.g., of the acetamide group) affects activity .
Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?
- Answer :
- Flow chemistry : Optimize exothermic steps (e.g., acetyl coupling) using continuous flow reactors to enhance yield and safety .
- Membrane separation : Apply solvent-resistant nanofiltration to isolate intermediates, reducing reliance on column chromatography .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify robust conditions for scale-up .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H2O2), and UV light to identify degradation pathways .
- Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS to assess esterase/amidase susceptibility .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor changes in purity and crystallinity .
Methodological Guidance for Data Interpretation
Q. How to differentiate non-specific cytotoxicity from target-mediated effects in cell-based assays?
- Answer :
- Counter-screening : Test the compound against unrelated cell lines (e.g., HEK293) and compare IC50 values .
- SAR (Structure-Activity Relationship) : Synthesize analogs with modifications to the phenylacetamide group; target-mediated effects should correlate with structural changes .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values when replicates are limited .
- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for false positives .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Piperazine coupling | DCM | DIPEA | 68 | 92 | |
| Acetamide formation | THF | HATU | 85 | 96 |
Table 2 : Computational Predictions vs. Experimental Binding Affinities
| Target | Predicted Ki (nM) | Experimental Ki (nM) | Method Used | Reference |
|---|---|---|---|---|
| 5-HT1A | 12 | 18 ± 3 | Radioligand assay | |
| D2 | 45 | 62 ± 8 | SPR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
